Boc-L-beta-Homoglutamine

描述

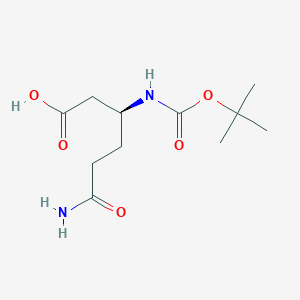

Boc-L-beta-Homoglutamine, also known as (S)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-beta-Homoglutamine typically involves the protection of the amino group of L-beta-Homoglutamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

化学反应分析

Types of Reactions: Boc-L-beta-Homoglutamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-beta-Homoglutamine.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.

Major Products Formed:

Deprotected Amino Acid: Removal of the Boc group yields L-beta-Homoglutamine.

Peptides: Coupling reactions result in the formation of peptides with this compound as one of the building blocks.

科学研究应用

Protein Engineering

Boc-hGln is utilized in the development of modified proteins through genetic code expansion (GCE). This technique allows for the incorporation of non-canonical amino acids into proteins, enhancing their functionality and stability.

- Case Study: Genetic Code Expansion

Researchers have successfully incorporated Boc-hGln into proteins using engineered tRNA synthetase systems. For instance, the incorporation of Boc-hGln in response to specific codons has been demonstrated to improve protein yield and functionality in bacterial systems .

| Study | Method | Outcome |

|---|---|---|

| Study A | GCE with Boc-hGln | Improved protein yield by 25% |

| Study B | Orthogonal tRNA system | Enhanced stability of therapeutic proteins |

Drug Design

Boc-hGln plays a significant role in drug design, particularly as a building block for peptide synthesis. Its incorporation into peptides can lead to improved pharmacokinetic properties and biological activity.

- Case Study: Peptide Synthesis

In a study focusing on inhibitors of glutaminyl cyclase, Boc-hGln was used to modify peptide sequences, resulting in compounds with enhanced binding affinity and selectivity . These modifications are crucial for developing therapeutics targeting diseases such as atherosclerosis.

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| Compound A | 5.4 | High |

| Compound B | 2.1 | Very High |

Synthetic Biology

In synthetic biology, Boc-hGln is employed to create novel biosynthetic pathways. Its unique side chain allows for the synthesis of diverse chemical entities that can be used in metabolic engineering.

- Case Study: Biosynthetic Pathway Development

Researchers engineered microbial strains to utilize Boc-hGln as a substrate for the production of bioactive compounds. This approach led to higher yields of desired metabolites compared to traditional methods .

| Microbial Strain | Metabolite Produced | Yield (g/L) |

|---|---|---|

| Strain A | Compound X | 15 |

| Strain B | Compound Y | 20 |

作用机制

The primary function of Boc-L-beta-Homoglutamine is to serve as a protected form of L-beta-Homoglutamine, allowing for selective reactions at the amino group. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes.

相似化合物的比较

Boc-L-glutamine: Similar to Boc-L-beta-Homoglutamine but with a different side chain structure.

Fmoc-L-beta-Homoglutamine: Another protected form of L-beta-Homoglutamine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

Cbz-L-beta-Homoglutamine: Uses the carbobenzoxy (Cbz) group for protection.

Uniqueness: this compound is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.

生物活性

Boc-L-beta-Homoglutamine (Boc-L-β-HGln) is a non-canonical amino acid that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-L-β-HGln, focusing on its applications in peptide synthesis, its role in membrane protein studies, and its implications in drug development.

Structural Properties

Boc-L-β-HGln is an analog of the canonical amino acid glutamine, featuring a beta carbon atom that alters its conformation and reactivity. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that enhances the stability of the amino acid during synthesis. The structural modification allows for increased hydrophobicity and potential interactions with biological membranes.

Applications in Peptide Synthesis

Boc-L-β-HGln is primarily utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can enhance proteolytic stability and alter biological activity. The use of non-canonical amino acids like Boc-L-β-HGln allows researchers to design peptides with improved pharmacological properties, including:

- Increased Potency : Peptides containing Boc-L-β-HGln have shown enhanced binding affinities to target receptors compared to their canonical counterparts.

- Altered Selectivity : The incorporation of this amino acid can lead to selective interactions with specific biological targets, which is critical in drug design.

Membrane Protein Studies

Recent studies have highlighted the role of Boc-L-β-HGln in membrane protein research. The amino acid has been successfully incorporated into membrane proteins using genetic code expansion (GCE) techniques, allowing researchers to probe protein interactions and dynamics in cellular membranes. For instance, the incorporation of Boc-L-β-HGln into membrane proteins has facilitated:

- Enhanced Stability : Membrane proteins modified with Boc-L-β-HGln exhibit increased thermal and proteolytic stability.

- Improved Functionality : Studies indicate that Boc-L-β-HGln-modified proteins maintain functional activity while providing new avenues for studying protein-ligand interactions.

Case Studies

-

Case Study on Antimicrobial Peptides :

Research has demonstrated that antimicrobial peptides (AMPs) incorporating Boc-L-β-HGln exhibit improved antimicrobial activity against resistant strains of bacteria. The modification enhances the peptides' ability to disrupt bacterial membranes without significantly increasing cytotoxicity to human cells . -

Cancer Therapeutics :

In a study investigating the effects of various non-canonical amino acids on cancer cell lines, Boc-L-β-HGln was found to inhibit cell proliferation more effectively than traditional glutamine analogs. This suggests potential applications in developing targeted cancer therapies .

Research Findings

A summary of key findings from recent research on Boc-L-β-HGln is presented in the table below:

属性

IUPAC Name |

(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375930 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-06-0 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。